3-Amino-3-(3-bromofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromofuran-2-yl)propanoic acid is a chemical compound with the molecular formula C₇H₈BrNO₃ and a molecular weight of 234.05 g/mol . It is characterized by the presence of an amino group, a bromine-substituted furan ring, and a propanoic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-Amino-3-(3-bromofuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromofuran and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Chemical Reactions Analysis
3-Amino-3-(3-bromofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
3-Amino-3-(3-bromofuran-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The precise mechanism of action of 3-Amino-3-(3-bromofuran-2-yl)propanoic acid is not fully elucidated. it is postulated to function as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in the synthesis of pro-inflammatory molecules . The compound may also interact with specific molecular targets and pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
3-Amino-3-(3-bromofuran-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-Amino-3-(3-bromophenyl)propanoic acid: This compound has a similar structure but with a phenyl ring instead of a furan ring.
Fmoc-(S)-3-amino-3-(2-bromo-phenyl)-propionic acid: This compound is used in peptide synthesis and has a similar amino acid backbone.
2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid: This compound belongs to the class of indolyl carboxylic acids and has different biological activities.
Properties
Molecular Formula |
C7H8BrNO3 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
3-amino-3-(3-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11) |
InChI Key |
MBLQDAAOKBLKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.